Arbidol Sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arbidol Sulfone is a metabolite of Arbidol , which is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza .

Synthesis Analysis

Arbidol mesylate (AM), a related compound, was synthesized and characterized using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) .Molecular Structure Analysis

The Arbidol molecule has various solvate forms depending on the molecular conformation . The preferred conformation in solution is the same that appears in stable crystal solvates of Arbidol .Chemical Reactions Analysis

While specific chemical reactions involving Arbidol Sulfone are not detailed in the search results, sulfones in general have been the subject of extensive research .Physical And Chemical Properties Analysis

Arbidol Sulfone’s physical and chemical properties include its apparent solubility and octanol-water partition coefficient . It has been found that the apparent solubility of Arbidol mesylate (AM) in water was 32-fold higher than that of the commercial product .Applications De Recherche Scientifique

Antiviral Activity Against Influenza

Arbidol Sulfone has been recognized for its potent antiviral activity against influenza A and B viruses. It targets the viral hemagglutinin (HA), which is essential for the virus’s entry into host cells. By inhibiting this process, Arbidol Sulfone prevents the virus from replicating and spreading .

Treatment of COVID-19

During the COVID-19 pandemic, Arbidol Sulfone was explored as a treatment option due to its mechanism of action that could potentially inhibit SARS-CoV-2. It was included in the Guidelines for the Diagnosis and Treatment of COVID-19 in China and showed a tendency to improve the discharging rate and decrease the mortality rate of COVID-19 patients .

Solubilization and Bioavailability Enhancement

Research has shown that the solubilization and bioavailability of Arbidol Sulfone can be significantly improved by complexation with β-cyclodextrin and poloxamer 188. This enhancement is crucial for increasing the efficacy of the drug when administered orally .

Broad-Spectrum Antiviral Agent

Apart from influenza and coronaviruses, Arbidol Sulfone is considered a broad-spectrum antiviral agent. It has been used for prophylaxis and treatment of various human pathogenic respiratory viruses, potentially including hepatitis C .

Inhibitor of Viral Replication

Arbidol Sulfone has been studied for its ability to inhibit viral replication. Preliminary experiments suggest that it can effectively target the replication process of viruses, which is a critical step in their lifecycle .

Pharmaceutical Formulation Research

The compound’s properties have been the subject of pharmaceutical formulation research, aiming to improve its delivery and efficacy. Studies include the preparation of binary and ternary complexes to enhance its performance as a medication .

Mécanisme D'action

Target of Action

Arbidol Sulfone, also known as ArbitolSulfone, primarily targets the Spike (S) protein of viruses such as SARS-CoV-2 . The S protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .

Mode of Action

Arbidol Sulfone interacts with its target by inhibiting the trimerization of the S protein . This trimerization is a key step in the virus’s ability to attach to and hijack host cells . By inhibiting this process, Arbidol Sulfone prevents the virus from successfully infecting the host cells .

Biochemical Pathways

Arbidol Sulfone affects the viral replication cycle . By inhibiting the trimerization of the S protein, it interferes with the virus’s ability to replicate within the host . This disruption of the viral replication cycle can lead to a decrease in the overall viral load within the host .

Pharmacokinetics

Arbidol, a related compound, is known to have good bioavailability and is well-tolerated

Result of Action

The molecular and cellular effects of Arbidol Sulfone’s action result in the inhibition of viral replication . This can lead to a decrease in the severity and duration of viral infections . Additionally, Arbidol Sulfone has been shown to inhibit the growth of certain types of cancer cells in vitro .

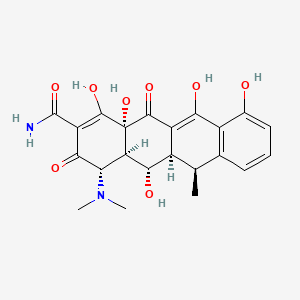

Propriétés

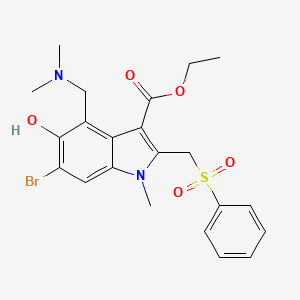

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQRVBFTIWYAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)